[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Athamantin is a naturally occurring furanocoumarin compound with the molecular formula C24H30O7. It is primarily found in plants belonging to the Apiaceae family, such as Peucedanum oreoselinum and Ammi visnaga . Athamantin is known for its diverse biological activities and has been the subject of various scientific studies due to its potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Athamantin can be synthesized through several chemical routes. One common method involves the esterification of 8,9-dihydro-8-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one with isovaleric acid . The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of athamantin often involves the extraction of the compound from natural sources. The roots of Peucedanum oreoselinum are commonly used for this purpose. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate athamantin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Athamantin undergoes various chemical reactions, including:
Oxidation: Athamantin can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the furan ring, leading to the formation of dihydrofuranocoumarins.
Substitution: Substitution reactions, particularly at the furan ring, can yield a variety of substituted furanocoumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of athamantin, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: Athamantin serves as a precursor for the synthesis of other furanocoumarins and related compounds.
Mechanism of Action
Athamantin exerts its effects through various molecular targets and pathways. It induces apoptosis (programmed cell death) in cancer cells by activating specific cell signaling pathways and transcription factors. Additionally, athamantin can inhibit the growth of certain pathogens by disrupting their cellular processes .
Comparison with Similar Compounds
Athamantin is part of the furanocoumarin family, which includes other compounds such as psoralen, bergapten, and xanthotoxin . Compared to these compounds, athamantin is unique due to its specific structural features and distinct biological activities. For example:
Psoralen: Known for its phototoxic properties and use in phototherapy.
Bergapten: Exhibits strong phototoxicity and is used in the treatment of skin disorders.
Xanthotoxin: Also phototoxic and used in the treatment of vitiligo and psoriasis.
Athamantin’s unique structure and properties make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-13(2)11-18(26)30-22-20-16(9-7-15-8-10-17(25)29-21(15)20)28-23(22)24(5,6)31-19(27)12-14(3)4/h7-10,13-14,22-23H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLBOWKEQXYXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.